
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone seems to be a complex organic molecule that likely contains a triazole ring, a piperidine ring, and a benzofuran ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives have been synthesized and screened for their in vitro cytotoxic activity .
Molecular Structure Analysis
The molecular structure of this compound likely involves a triazole ring attached to a piperidine ring, which is further connected to a benzofuran ring via a methanone group .
Chemical Reactions Analysis
Specific chemical reactions involving this compound were not found in the available literature .
Physical And Chemical Properties Analysis
The physical and chemical properties of this specific compound are not available in the literature .
Scientific Research Applications
Antimicrobial Activity
One of the prominent applications of compounds related to (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone is in the field of antimicrobial activity. For instance, Patel et al. (2011) synthesized a series of compounds, including those with structural similarities to the query compound, which displayed variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Similarly, Sunitha et al. (2017) reported on novel benzofuran-based 1,2,3-triazoles, a class to which the query compound belongs, demonstrating significant antimicrobial properties (Sunitha, Angajala, Shankar, Kumar, Krishna, Lincoln, & Pochampalli, 2017).
Antiproliferative Activity
Compounds similar to the query chemical have also been explored for their antiproliferative activities. Prasad et al. (2018) synthesized a compound with a structure akin to the query compound, which was evaluated for antiproliferative activity. The compound's molecular structure was characterized and found to be stabilized by inter and intra-molecular hydrogen bonds, hinting at its potential stability and efficacy in biological systems (Prasad, Anandakumar, Raghu, Reddy, Urs, & Naveen, 2018).
Antagonist Activity
Research has also been conducted on the antagonist activity of structurally similar compounds. Watanabe et al. (1992) prepared derivatives with a structure related to the query compound and tested them for antagonist activity, specifically targeting the 5-HT2 and alpha 1 receptors (Watanabe, Usui, Kobayashi, Yoshiwara, Shibano, Tanaka, Morishima, Yasuoka, & Kanao, 1992).
Structural and Molecular Studies
Structural and molecular studies form a crucial part of research into compounds like (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone. Gumus et al. (2018) performed a detailed study, including X-ray diffraction, FT-IR spectroscopy, and theoretical calculations (HF and DFT methods) on a related compound, providing insights into its structural and electronic properties (Gumus, Kansız, Aydemir, Gorobets, & Dege, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-23-14-4-2-3-12-11-15(24-16(12)14)17(22)20-8-5-13(6-9-20)21-10-7-18-19-21/h2-4,7,10-11,13H,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEUYWCGHCUOMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(CC3)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(1-Methylpyrazole-4-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2777608.png)
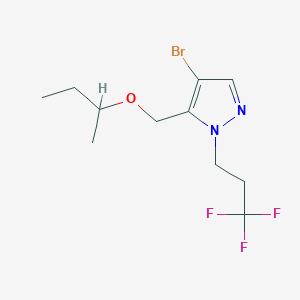


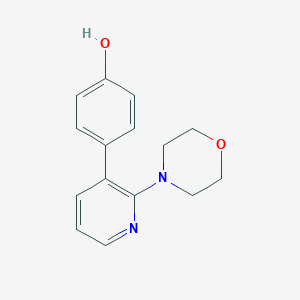
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B2777615.png)
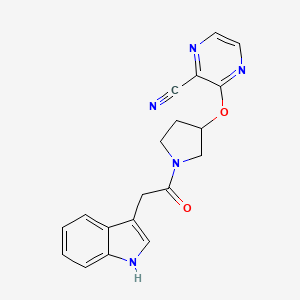
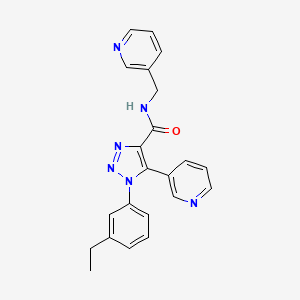
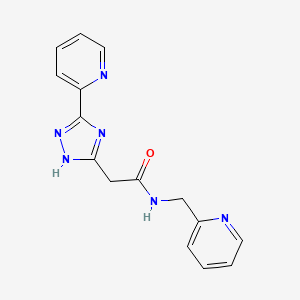
![N-(acetyloxy)-N-[(E)-(3-nitrophenyl)methylidene]amine](/img/structure/B2777620.png)
![Tert-butyl 1-(aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B2777621.png)
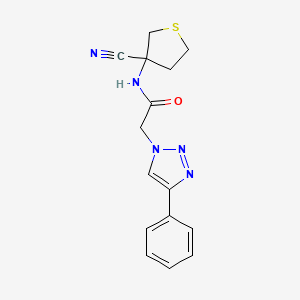
![{4-Fluoro-3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}methanol](/img/structure/B2777626.png)
